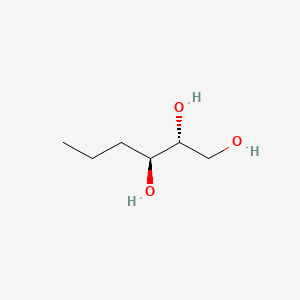
1,2,3-Hexanetriol, (2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Hexanetriol can be synthesized through several methods. One common approach involves the reduction of hexane-1,2,3-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1,2,3-hexanetriol may involve catalytic hydrogenation of hexane-1,2,3-trione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Hexanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Hexane-1,2,3-trione, hexane-1,2,3-tricarboxylic acid.
Reduction: Hexane.
Substitution: Halogenated hexanetriol derivatives.
Applications De Recherche Scientifique
Industrial Applications
-
Cosmetics and Personal Care
- Humectant : 1,2,3-Hexanetriol acts as a humectant in cosmetic formulations, helping to retain moisture and improve skin hydration.
- Viscosity Agent : It is used to increase the viscosity of creams and lotions, enhancing the texture and application of personal care products.
-
Pharmaceuticals
- Solvent : Its compatibility with biological systems makes it an effective solvent for pharmaceutical formulations.
- Stabilizer : It can enhance the stability and solubility of active pharmaceutical ingredients, potentially improving drug efficacy.
-
Agricultural Chemicals
- Adjuvant : In crop protection formulations, 1,2,3-hexanetriol serves as an adjuvant that improves the efficacy of active ingredients by enhancing their solubility and distribution on plant surfaces.
-
Polymer Chemistry
- Plasticizer : The compound is utilized in polymer formulations to improve flexibility and durability. It enhances the mechanical properties of materials like polyurethanes and polyesters.
- Biotechnology
Case Studies and Research Findings
-
Cosmetic Formulations :
A study highlighted the effectiveness of 1,2,3-hexanetriol in enhancing moisture retention in skin creams compared to traditional humectants like glycerol. The results indicated a significant improvement in skin hydration levels over a 24-hour period. -
Pharmaceutical Applications :
Research has demonstrated that incorporating 1,2,3-hexanetriol into drug formulations can lead to improved bioavailability of poorly soluble drugs. This was particularly evident in formulations targeting systemic delivery where enhanced solubility was crucial for therapeutic effectiveness. -
Agricultural Efficacy :
Field trials showed that crop protection products containing 1,2,3-hexanetriol as an adjuvant resulted in higher pest control efficacy compared to those without it. The compound facilitated better coverage and adherence of active ingredients on plant surfaces.
Comparison with Related Compounds
The following table compares 1,2,3-hexanetriol with other similar trivalent alcohols:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycerol | Trivalent alcohol | Lower viscosity; more hygroscopic than 1,2,3-hexanetriol |
| 1,2,6-Hexanetriol | Trivalent alcohol | Higher thermal stability; used as a glycerol substitute |
| 1,2,4-Butanetriol | Tetravalent alcohol | Different carbon chain length; fewer hydroxyl groups |
| 2-Methyl-2-propanol | Tertiary alcohol | Different branching; lower boiling point |
Mécanisme D'action
The mechanism of action of 1,2,3-hexanetriol depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1,2,3-Hexanetriol can be compared with other similar compounds such as:
1,2,3-Butanetriol: A shorter chain analog with similar hydroxyl group arrangement.
1,2,3-Propanetriol (Glycerol): A widely used compound with three hydroxyl groups, commonly found in biological systems.
1,2,3-Pentanetriol: A compound with one less carbon atom than hexanetriol, exhibiting similar chemical properties.
Uniqueness: 1,2,3-Hexanetriol’s uniqueness lies in its specific stereochemistry and the presence of three hydroxyl groups, making it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
83134-92-3 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES isomérique |
CCC[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CCCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















